molecular formula C₁₉H₂₅ClN₂O₄ B1145024 N-Desmethyl Itopride Hydrochloride CAS No. 5922-37-2

N-Desmethyl Itopride Hydrochloride

Numéro de catalogue B1145024
Numéro CAS: 5922-37-2
Poids moléculaire: 380.87
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-Desmethyl Itopride Hydrochloride” is a compound with the molecular formula C19H25ClN2O4 . It belongs to the Itopride family of compounds and is used in neurology research . It is also known as 3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide hydrochloride .


Molecular Structure Analysis

The molecular weight of “N-Desmethyl Itopride Hydrochloride” is approximately 380.9 g/mol . Its IUPAC name is 3,4-dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide;hydrochloride . The InChI string and Canonical SMILES are also available for further structural analysis .


Physical And Chemical Properties Analysis

“N-Desmethyl Itopride Hydrochloride” has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 9 . The topological polar surface area is 68.8 Ų . The compound has a complexity of 386 .

Applications De Recherche Scientifique

Treatment of Gastroesophageal Reflux and Gastric Motility Disorders

Itopride hydrochloride (ITOP) is used for the treatment of gastroesophageal reflux and other gastric motility disorders . It is a prokinetic agent that activates gastric motility and improves functional dyspepsia by inhibiting acetyl cholinesterase enzyme and exhibiting an antagonist effect on dopamine D2 receptor .

Development of Gastroretentive Drug Delivery Systems (GRDDS)

ITOP is characterized by a narrow absorption window and short in vivo half-life . Therefore, its formulation in expanding gastroretentive tablets could increase its gastric residence, thus leading to decreased frequency of administration and increased patient compliance .

Formulation in Expanding Tablets

The direct compression method was used for the formulation of tablets . Four different hydrophilic polymers were screened separately with Avicel 102 and PVP k30 as excipients . The selected formulation exhibited obvious expansion reaching 17.45 mm and lasting for 24 h, coupled with a sustained release behavior .

In Vivo Study of the Optimized Formulation

X-ray scans in human volunteers suggested the residence of the tablet in the stomach for a period of 6 h in fed state . This is expected to result in better therapeutic outcome in gastroesophageal reflux .

Development of Mucoadhesive Nanosized Crystalline Aggregates (NCs)

Mucoadhesive NCs can be delivered by the gastrointestinal, nasal, or pulmonary route to improve retention at particular sites . ITOP was selected as a drug candidate due to its absorption from the upper gastrointestinal tract .

Use of Second-Generation Mucoadhesive Polymers

The current work aimed to use second-generation mucoadhesive polymers (i.e., thiolated polymers) to enhance mucoadhesive characteristics . An ITOP-NC formulation was enhanced using response surface methodology .

Mécanisme D'action

While the mechanism of action for “N-Desmethyl Itopride Hydrochloride” is not explicitly stated, Itopride, a related compound, is known to be a prokinetic agent that activates gastric motility and improves functional dyspepsia by inhibiting acetyl cholinesterase enzyme and exhibiting an antagonist effect on dopamine D2 receptor .

Orientations Futures

A study has been conducted on the development and evaluation of Itopride Hydrochloride expanding tablets . This research is expected to result in better therapeutic outcomes in gastroesophageal reflux . This could potentially open up new avenues for the use of “N-Desmethyl Itopride Hydrochloride” in similar applications.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl Itopride Hydrochloride involves the reduction of Itopride Hydrochloride to N-Desmethyl Itopride Hydrochloride using a reducing agent.", "Starting Materials": [ "Itopride Hydrochloride", "Sodium Borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve Itopride Hydrochloride in methanol", "Add sodium borohydride to the solution", "Stir the mixture at room temperature for several hours", "Quench the reaction by adding water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain N-Desmethyl Itopride Hydrochloride" ] }

Numéro CAS

5922-37-2

Nom du produit

N-Desmethyl Itopride Hydrochloride

Formule moléculaire

C₁₉H₂₅ClN₂O₄

Poids moléculaire

380.87

Synonymes

3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Hydrochloride;  3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Monohydrochloride;  N-[p-[2-(Methylamino)ethoxy]benzyl]veratramide Hydrochloride

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.